molecular formula C16H15N3O2 B11043571 N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-4-carboxamide

N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-4-carboxamide

Cat. No.: B11043571
M. Wt: 281.31 g/mol
InChI Key: YETMBJKXXXQJMA-SRFURKKRSA-N
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Description

N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-4-carboxamide typically involves the condensation of 2-methoxyphenyl isocyanate with pyridine-4-carboxamide under specific reaction conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-4-carboxamide is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-4-carboxamide

InChI

InChI=1S/C16H15N3O2/c1-21-15-7-3-2-5-13(15)6-4-10-18-19-16(20)14-8-11-17-12-9-14/h2-12H,1H3,(H,19,20)/b6-4+,18-10+

InChI Key

YETMBJKXXXQJMA-SRFURKKRSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=CC=NC=C2

Canonical SMILES

COC1=CC=CC=C1C=CC=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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